molecular formula C22H25N3OS B12583998 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide

Cat. No.: B12583998
M. Wt: 379.5 g/mol
InChI Key: UPTFBSCWABBOIE-UHFFFAOYSA-N
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Description

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a unique structure that combines a quinazoline core with a sulfanyl group and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the quinazoline intermediate.

    Attachment of the Propylacetamide Moiety: The final step involves the acylation of the sulfanyl-quinazoline intermediate with propylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity, while the propylacetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core, combined with the sulfanyl and propylacetamide groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C22H25N3OS/c1-4-11-23-20(26)14-27-22-18-13-16(5-2)9-10-19(18)24-21(25-22)17-8-6-7-15(3)12-17/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,23,26)

InChI Key

UPTFBSCWABBOIE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC(=C3)C

Origin of Product

United States

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